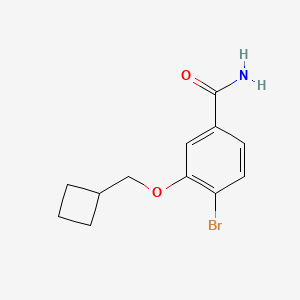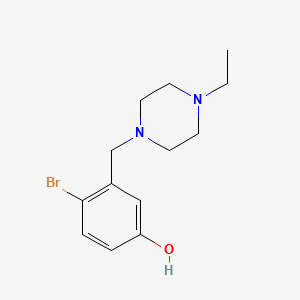![molecular formula C12H22N2O4 B12080935 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate CAS No. 25384-79-6](/img/structure/B12080935.png)
2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate is an organic compound with a complex structure that includes both carbamate and allyl functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate typically involves multiple steps:
Formation of the Carbamate Group: This can be achieved by reacting an appropriate alcohol with phosgene or a phosgene substitute in the presence of a base to form the carbamate ester.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product. This can be done using standard esterification or amidation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The allyl group in 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: The carbamate group can be reduced to form amines, which can further react to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Epoxides: From oxidation of the allyl group.
Amines: From reduction of the carbamate group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor for certain enzymes, providing insights into biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential as pharmaceuticals. The carbamate group is known for its ability to form stable, bioactive compounds, which can be used in drug development.
Industry
In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The allyl group can participate in various chemical reactions, modifying the compound’s activity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Carbamoyloxy)methyl]-2-methylhexyl allylcarbamate
- 2-[(Carbamoyloxy)methyl]-2-methylbutyl allylcarbamate
- 2-[(Carbamoyloxy)methyl]-2-methylpropyl allylcarbamate
Uniqueness
2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate is unique due to its specific structure, which combines the reactivity of the allyl group with the stability of the carbamate group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
CAS No. |
25384-79-6 |
|---|---|
Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylpentyl] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C12H22N2O4/c1-4-6-12(3,8-17-10(13)15)9-18-11(16)14-7-5-2/h5H,2,4,6-9H2,1,3H3,(H2,13,15)(H,14,16) |
InChI Key |
UDVZFCGWSYNODA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




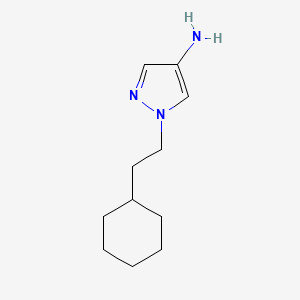
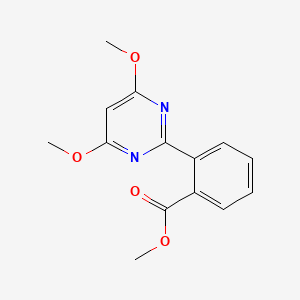
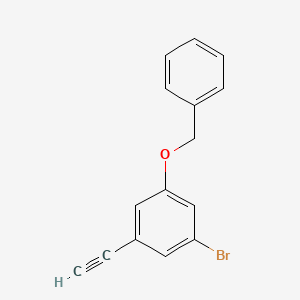

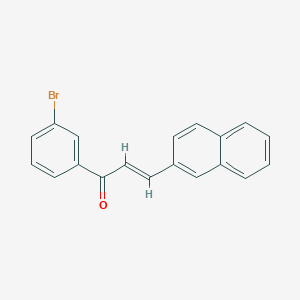
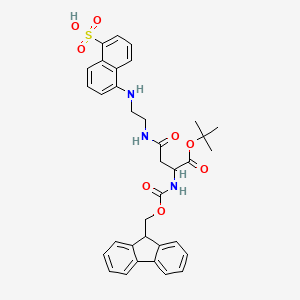
![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)
